molecular formula C11H12ClFO3 B15335186 Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B15335186
M. Wt: 246.66 g/mol
InChI Key: WKKDJCYXWRFRBO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate ( 1597218-93-3) is a high-purity chemical building block supplied for non-human research applications. This compound, with a molecular formula of C11H12ClFO3 and a molecular weight of 246.66 g/mol, belongs to a class of hydroxy esters that are valuable intermediates in organic and medicinal chemistry . Its structure features a hydroxy group and an ethyl ester attached to a propanoate chain, which is linked to a phenyl ring substituted with both chloro and fluoro groups. This specific substitution pattern is of significant interest in pharmaceutical research for the synthesis of more complex molecules. Compounds with similar halogenated phenyl and hydroxypropanoate motifs have been investigated as key intermediates in the development of potential therapeutic agents, including Akt protein kinase inhibitors for the treatment of hyperproliferative disorders . As a versatile synthon, this ester can undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution at the halogen sites, making it a valuable reagent for constructing targeted compound libraries. This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

WKKDJCYXWRFRBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)F)O

Origin of Product

United States

Biological Activity

Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate is an organic compound classified as a hydroxy ester, notable for its unique structural features and potential biological activities. This article explores its biological activity, including interactions with biological targets, pharmacological implications, and ongoing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClF O3, with a molecular weight of approximately 246.66 g/mol. The compound is characterized by:

  • Hydroxy Group : Contributes to its solubility and reactivity.
  • Ethyl Ester : Enhances its interaction with biological systems.
  • Chloro and Fluoro Substituents : These halogen groups increase the compound's lipophilicity and influence its biological interactions.

The presence of these substituents allows the compound to engage effectively with various enzymes and receptors, which is critical for its biological activity .

Research indicates that this compound may modulate several biochemical pathways due to its ability to interact with specific biological targets. The halogen substituents enhance binding affinity to various receptors, potentially leading to therapeutic applications. Studies are ongoing to elucidate these interactions further .

Pharmacological Implications

The compound has been investigated for its potential in several therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by disrupting critical signaling pathways.
  • Anti-inflammatory Effects : Its structure may allow it to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound, suggesting its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoateStructureDifferent chlorofluorophenyl substituent affecting reactivity.
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoateStructureLacks chloro substituent; may exhibit different biological activity.
Ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoateStructureContains methoxy instead of fluoro; influences solubility and reactivity.

This table illustrates how variations in substituents can significantly affect the biological activity of similar compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

a) Ethyl 3-(4-Chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1248697-79-1)
  • Structural Difference : The fluorine substituent is at the 3-position instead of the 2-position on the phenyl ring.
  • Impact: Altered electronic and steric effects may influence reactivity and binding affinity in biological targets. No direct biological data are available, but positional isomerism often affects pharmacokinetics .
b) Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (S)-2i
  • Structural Difference : Two chlorine atoms at the 2- and 6-positions instead of 4-chloro-2-fluoro substitution.
  • Stereochemistry : (S)-configuration confirmed via Mosher’s ester analysis.
  • Synthetic Utility : Used in kinetic resolution studies to assign absolute configuration, highlighting its role as a chiral synthon .
c) Ethyl 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate (CAS 2755723-70-5)
  • Structural Difference : Bromine at the 3-position and chlorine at the 6-position, adding bulk and polarizability.
  • Potential Applications: Bromine’s reactivity may facilitate cross-coupling reactions in further derivatization .

Functional Group Modifications

a) Ethyl 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1498207-35-4)
  • Structural Difference: Introduction of an amino group at the 2-position of the propanoate backbone.
b) Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Structural Difference : Methyl ester instead of ethyl, with additional methyl groups at the 2-position.

Key Findings and Implications

Substituent Position : The 2-fluoro group in the target compound may enhance metabolic stability compared to 3-fluoro analogues due to reduced steric clash in enzyme binding pockets .

Amino Functionalization: 2-Amino derivatives exhibit lower lipophilicity (LogP ~1.5) but reduced BBB permeability, limiting CNS applications .

Stereochemistry : The (S)-enantiomer is predominant in bioactive derivatives, as seen in Mosher’s ester studies .

Synthetic Versatility : Halogenated phenyl groups (e.g., bromine in CAS 2755723-70-5) enable further functionalization via cross-coupling reactions .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

The synthesis typically involves halogenated phenyl precursors (e.g., 4-chloro-2-fluorophenyl derivatives) undergoing condensation or esterification with hydroxypropanoate intermediates. Key parameters include:

  • Temperature : 60–80°C for esterification to avoid side reactions.
  • Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) for activating carboxyl groups.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Automated reactors improve reproducibility in multi-step syntheses . Example Protocol :
StepReagentsConditionsYield (%)
14-chloro-2-fluorophenylmagnesium bromideTHF, 0°C, 2h75
2Ethyl 3-ketopropanoateRT, 12h, H₂SO₄68

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl δ 7.2–7.8 ppm; hydroxypropanoate δ 4.1–4.3 ppm).
  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry (e.g., hydroxy group orientation) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 260.05) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest:

  • Antimicrobial Activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) due to halogen-enhanced membrane penetration.
  • Enzyme Inhibition : Competes with NADPH in cytochrome P450 assays (IC₅₀ = 18 µM) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence reactivity in nucleophilic substitutions?

  • Fluorine (strong -I effect) deactivates the phenyl ring, reducing electrophilicity at the para position.
  • Chlorine (+M/-I interplay) enhances stability of transition states in SNAr reactions. Computational studies (DFT) show chloro groups lower activation energy by 12 kJ/mol compared to fluoro analogs .

Q. What strategies resolve contradictions in crystallographic data for stereoisomers of this compound?

Discrepancies in dihedral angles (e.g., C3-C4-O vs. literature) arise from:

  • Twinned Crystals : SHELXL’s TWIN law refines data (R-factor < 0.05).
  • Hydrogen Bonding : ORTEP-3 visualizes O-H···O interactions influencing conformation . Example : Conflicting reports of syn vs. anti hydroxy orientation resolved via Hirshfeld surface analysis.

Q. How can reaction pathways be optimized to suppress racemization during synthesis?

Racemization at the hydroxy-bearing carbon is minimized by:

  • Low-Temperature Workup : Quenching at –20°C reduces thermal equilibration.
  • Chiral Auxiliaries : (R)-PROLINE derivatives yield enantiomeric excess (ee) > 90% . Data :
Conditionee (%)
RT, no chiral agent50
0°C, (R)-PROLINE92

Q. What role does the hydroxypropanoate moiety play in modulating biological activity?

  • Hydrogen Bond Donor : The hydroxy group interacts with catalytic residues (e.g., Tyr-158 in COX-2).
  • Ester Hydrolysis : In vivo conversion to carboxylic acid enhances bioavailability (t₁/₂ = 4.2 h vs. 1.5 h for ester) .

Contradictions in Data and Mitigation Strategies

Q. Why do antimicrobial assays show variable MIC values across studies?

Discrepancies arise from:

  • Strain Variability : E. coli ATCC 25922 vs. clinical isolates.
  • Solubility : DMSO concentrations > 1% reduce activity (MIC increases 4-fold). Standardizing CLSI protocols improves reproducibility .

Q. How do conflicting reports on metabolic stability align with structural features?

  • Hepatic Microsome Studies : Fluoro groups reduce CYP3A4-mediated oxidation (CLint = 12 µL/min/mg vs. 45 µL/min/mg for non-fluorinated analogs).
  • Contradiction : Some studies report rapid clearance due to esterase activity. Resolution: Species-specific esterase expression (e.g., human vs. rat) .

Methodological Recommendations

  • Synthesis : Use microwave-assisted esterification to reduce reaction time (30 min vs. 12h).
  • Characterization : Pair SCXRD with dynamic NMR to track conformational changes.
  • Biological Assays : Include fluorinated analogs as controls to isolate substituent effects .

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